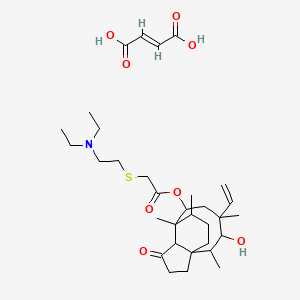
Salicin
概要
説明
サリシンは、ヤナギの木(Salix 種)の樹皮やポプラなどの他の植物に自然に存在するアルコール性β-グルコシドです。ヤナギ属のSalixにちなんで名付けられました。サリシンは、サリチルアルデヒドの生合成前駆体であり、アスピリン(アセチルサリチル酸)の開発における役割から歴史的に重要です。 苦味で知られており、何世紀にもわたって薬効のために使用されてきました .
作用機序
サリシンは、主に体内でサリチル酸に変換されることで効果を発揮します。摂取すると、サリシンはサリチルアルコールとグルコースに加水分解されます。次に、サリチルアルコールは酸化されてサリチル酸になり、シクロオキシゲナーゼ(COX)酵素を阻害します。 この阻害により、炎症や痛みのシグナル伝達経路に関与するプロスタグランジンの産生が減少します .
類似化合物の比較
サリシンは、しばしば他のサリチレートとフェノール性グリコシドと比較されます。
類似化合物:
サリチル酸: サリシンの直接代謝産物で、医学や化粧品に広く使用されています。
サリチル酸メチル: 鎮痛作用が類似した別のサリチレートで、外用鎮痛剤によく使用されます。
アスピリン(アセチルサリチル酸): サリチル酸の誘導体で、鎮痛作用、抗炎症作用、解熱作用が知られています.
独自性: サリシンは、アスピリンの前駆体としての天然の発生と歴史的な重要性においてユニークです。 ヤナギの樹皮からの天然抽出と体内のサリチル酸への変換は、伝統医学と現代医学の両方におけるその重要性を強調しています .
生化学分析
Biochemical Properties
Salicin and its derivatives, collectively called salicylates, are synthesized from chorismate, which is derived from the shikimate pathway . This compound interacts with various enzymes, proteins, and other biomolecules, playing a crucial role in biochemical reactions .
Cellular Effects
This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It has effects on various types of cells and cellular processes .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The mechanism of action of this compound is complex and involves a variety of molecular interactions .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Information on this compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
合成ルートと反応条件: サリシンは、サリチルアルコールとグルコースのグリコシル化によって合成することができます。この反応は、通常、グルコースとサリチルアルコールの間のグリコシド結合の形成を促進するために、酸触媒を使用します。 反応条件には、通常、中程度の温度と、反応物を溶解するための水またはエタノールなどの溶媒の使用が含まれます .
工業生産方法: サリシンの工業生産には、主にヤナギの樹皮から天然資源を抽出することが含まれます。樹皮を収穫し、乾燥させ、水またはエタノールなどの溶媒を使用して一連の抽出プロセスにかけます。 次に、抽出物を結晶化または他の分離技術で精製して、純粋なサリシンを得ます .
化学反応の分析
反応の種類: サリシンは、加水分解、酸化、グリコシル化など、いくつかの種類の化学反応を起こします。
一般的な試薬と条件:
加水分解: サリシンは、酸性または酵素条件下で加水分解されて、サリチルアルコールとグルコースを生成します。
酸化: サリシンから得られたサリチルアルコールは、酸化されてサリチルアルデヒドを生成し、さらにサリチル酸を生成することができます。
主要な生成物:
加水分解: サリチルアルコールとグルコース。
酸化: サリチルアルデヒドとサリチル酸.
科学研究の応用
サリシンは、さまざまな分野で幅広い科学研究の応用があります。
化学:
- サリチルアルデヒドとサリチル酸の合成における前駆体として使用されます。
- グリコシド結合の形成と加水分解機構について研究されています .
生物学:
医学:
- 歴史的に鎮痛剤および抗炎症剤として使用されてきました。
- 痛みや心臓血管の健康に広く使用されているアスピリンの開発の基礎 .
産業:
科学的研究の応用
Salicin has a wide range of scientific research applications across various fields:
Chemistry:
- Used as a precursor in the synthesis of salicylaldehyde and salicylic acid.
- Studied for its glycosidic bond formation and hydrolysis mechanisms .
Biology:
- Investigated for its role in plant defense mechanisms as it is a natural compound found in many plants .
Medicine:
- Historically used as an analgesic and anti-inflammatory agent.
- Basis for the development of aspirin, which has widespread use in pain relief and cardiovascular health .
Industry:
類似化合物との比較
Salicylic Acid: A direct metabolite of salicin, widely used in medicine and cosmetics.
Methyl Salicylate: Another salicylate with similar analgesic properties, commonly used in topical pain relief products.
Aspirin (Acetylsalicylic Acid): A derivative of salicylic acid, known for its analgesic, anti-inflammatory, and antipyretic properties.
Uniqueness: this compound is unique in its natural occurrence and historical significance as the precursor to aspirin. Its natural extraction from willow bark and its conversion to salicylic acid in the body highlight its importance in both traditional and modern medicine .
特性
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[2-(hydroxymethyl)phenoxy]oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O7/c14-5-7-3-1-2-4-8(7)19-13-12(18)11(17)10(16)9(6-15)20-13/h1-4,9-18H,5-6H2/t9-,10-,11+,12-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGFMICBWJRZIBI-UJPOAAIJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)OC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10883326 | |
| Record name | Salicin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Salicin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003546 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
40 mg/mL at 25 °C | |
| Record name | Salicin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003546 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
138-52-3 | |
| Record name | Salicin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138-52-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Salicin [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138523 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | salicin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758201 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | .beta.-D-Glucopyranoside, 2-(hydroxymethyl)phenyl | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Salicin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-hydroxy-o-tolyl β-D-glucopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.847 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SALICIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4649620TBZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Salicin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003546 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
207 °C | |
| Record name | Salicin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003546 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















